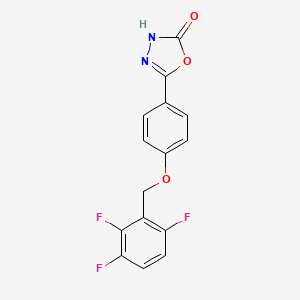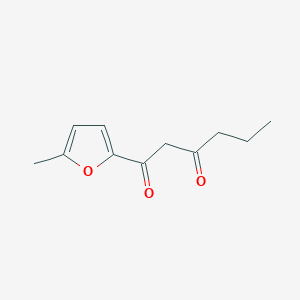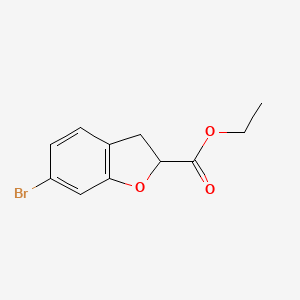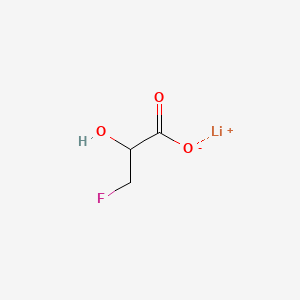
Lithium(1+) 3-fluoro-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 3-fluoro-2-hydroxypropanoate is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a lithium ion (Li+) paired with 3-fluoro-2-hydroxypropanoate, a fluorinated organic molecule. The presence of both lithium and fluorine atoms in its structure imparts distinctive characteristics that make it valuable for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3-fluoro-2-hydroxypropanoate typically involves the reaction of lithium hydroxide (LiOH) with 3-fluoro-2-hydroxypropanoic acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction can be represented as follows:
LiOH+3-fluoro-2-hydroxypropanoic acid→Lithium(1+) 3-fluoro-2-hydroxypropanoate+H2O
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 3-fluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to a carbonyl group (C=O) under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-oxopropanoate.
Reduction: Regeneration of 3-fluoro-2-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lithium(1+) 3-fluoro-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including its role as a lithium salt in mood stabilization and its fluorinated moiety in drug design.
Industry: Utilized in the development of advanced materials, including electrolytes for lithium-ion batteries and other energy storage devices.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 3-fluoro-2-hydroxypropanoate involves its interaction with various molecular targets and pathways:
Lithium Ion: The lithium ion can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase, which are involved in mood regulation and neuroprotection
Fluorinated Moiety: The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more effective in crossing biological membranes and reaching its target sites.
Comparación Con Compuestos Similares
Similar Compounds
Lithium 3-hydroxypropanoate: Lacks the fluorine atom, resulting in different chemical properties and biological activity.
Sodium 3-fluoro-2-hydroxypropanoate: Similar structure but with sodium instead of lithium, leading to different pharmacokinetics and pharmacodynamics.
Potassium 3-fluoro-2-hydroxypropanoate: Similar to the sodium salt but with potassium, affecting its solubility and reactivity.
Uniqueness
Lithium(1+) 3-fluoro-2-hydroxypropanoate is unique due to the combination of lithium and fluorine in its structure. This dual functionality imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C3H4FLiO3 |
|---|---|
Peso molecular |
114.0 g/mol |
Nombre IUPAC |
lithium;3-fluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C3H5FO3.Li/c4-1-2(5)3(6)7;/h2,5H,1H2,(H,6,7);/q;+1/p-1 |
Clave InChI |
RCCUORIHBOVMRY-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C(C(C(=O)[O-])O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


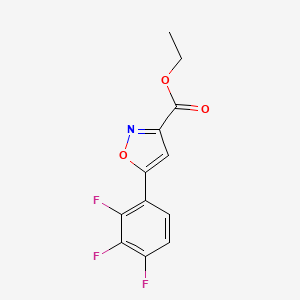
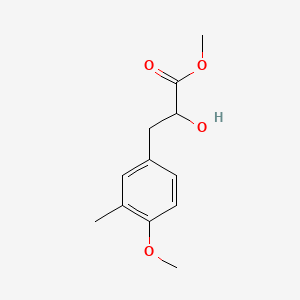
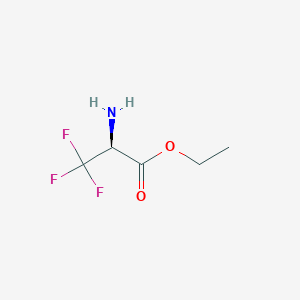
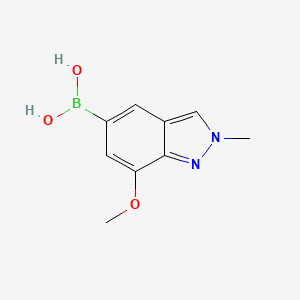
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B13474359.png)
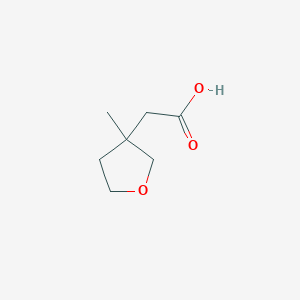
![Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid](/img/structure/B13474361.png)
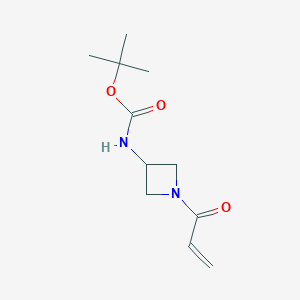

![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)
